Ethyl 6-chloro-2,4-dimethylnicotinate
Overview
Description
Ethyl 6-chloro-2,4-dimethylnicotinate is a chemical compound with the CAS Number: 54453-94-0 and a linear formula of C10H12ClNO2 . It has a molecular weight of 213.66 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-2,4-dimethylnicotinate includes a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
Ethyl 6-chloro-2,4-dimethylnicotinate is a solid or liquid at room temperature. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-chloro-2,4-dimethylnicotinate has been utilized as a precursor in chemical syntheses, showing the compound's versatility in the creation of pharmacologically active molecules and materials. For example, it has been coupled with 4-piperidinecarboxylic acid to yield pyridine acid in high yields, demonstrating its utility in the development of compounds for preclinical and clinical studies (Andersen et al., 2013). This highlights its role in the synthesis of complex molecules for therapeutic applications.
Pharmacological Research
In pharmacological research, derivatives of Ethyl 6-chloro-2,4-dimethylnicotinate have been synthesized and evaluated for their anxiolytic activity. Compounds derived from this molecule have shown promising results in anxiolytic activity tests, indicating potential applications in the development of new therapeutic agents for anxiety disorders (Glozman et al., 2001).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-6(2)5-8(11)12-7(9)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAOHRAUUCSNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856866 | |
Record name | Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2,4-dimethylnicotinate | |
CAS RN |
54453-94-0 | |
Record name | Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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